molecular formula C11H13FO2 B14159275 Butyl 4-fluorobenzoate CAS No. 3888-64-0

Butyl 4-fluorobenzoate

Cat. No.: B14159275
CAS No.: 3888-64-0
M. Wt: 196.22 g/mol
InChI Key: ZKGLXPKJEGYMNT-UHFFFAOYSA-N
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Description

Butyl 4-fluorobenzoate is an organic compound with the chemical formula C11H13FO2. It is a type of ester derived from 4-fluorobenzoic acid and butanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 4-fluorobenzoate is typically synthesized through an esterification reaction between 4-fluorobenzoic acid and butanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Fluorobenzoic acid+ButanolAcid catalystButyl 4-fluorobenzoate+Water\text{4-Fluorobenzoic acid} + \text{Butanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Fluorobenzoic acid+ButanolAcid catalyst​Butyl 4-fluorobenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-fluorobenzoic acid and butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

Scientific Research Applications

Butyl 4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-fluorobenzoate primarily involves its interactions with enzymes and other biological molecules. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In enzymatic reactions, this compound can act as a substrate or inhibitor, depending on the enzyme involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: An ester of 4-fluorobenzoic acid and methanol.

    Ethyl 4-fluorobenzoate: An ester of 4-fluorobenzoic acid and ethanol.

    Propyl 4-fluorobenzoate: An ester of 4-fluorobenzoic acid and propanol.

Uniqueness

Butyl 4-fluorobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and solubility, making it suitable for various applications in organic synthesis and material science .

Properties

CAS No.

3888-64-0

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

butyl 4-fluorobenzoate

InChI

InChI=1S/C11H13FO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

ZKGLXPKJEGYMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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